molecular formula C20H17ClN2O6S B2874660 Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-43-4

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2874660
CAS No.: 899959-43-4
M. Wt: 448.87
InChI Key: IVVDEJVNOGVEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O6S and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. With a molecular formula of C₁₈H₁₈ClN₃O₄S and a molecular weight of approximately 448.9 g/mol, this compound features a dihydropyridazine core substituted with various functional groups, including an ethyl ester, a sulfonate, and aromatic rings. The structural characteristics suggest significant potential for pharmacological applications, particularly in the fields of antibacterial, anticancer, and enzyme inhibition activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In studies evaluating the antibacterial efficacy against various strains, including Salmonella typhi and Bacillus subtilis, moderate to strong activity was observed. For instance, derivatives of the sulfonamide group have demonstrated significant inhibition against these bacterial strains, with some compounds achieving IC50 values as low as 2.14 µM for acetylcholinesterase inhibition, indicating their potential as therapeutic agents in treating bacterial infections .

Enzyme Inhibition

The compound's ability to inhibit key enzymes is another area of interest. Enzyme inhibitory activities have been documented for similar compounds, particularly against acetylcholinesterase and urease. The sulfonamide moiety is known for its role in enzyme inhibition, which is crucial in various therapeutic contexts, including neurodegenerative diseases and urolithiasis . The binding interactions with bovine serum albumin (BSA) further corroborate the pharmacological effectiveness of these compounds .

Anticancer Properties

The anticancer potential of this compound has also been explored. Similar compounds have shown promise in cancer chemotherapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have reported that derivatives with the p-tolyl group exhibit enhanced cytotoxicity against various cancer cell lines .

Hypoglycemic and Diuretic Effects

Additionally, some studies suggest that the compound may possess hypoglycemic and diuretic activities. This is particularly relevant for the management of diabetes and hypertension, where such properties can contribute to overall therapeutic efficacy .

Study 1: Antibacterial Screening

A recent study synthesized a series of compounds based on the sulfonamide framework and evaluated their antibacterial activity against multiple strains. The results indicated that several derivatives exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis, highlighting the potential of similar structures for developing new antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)
Compound ASalmonella typhi18
Compound BBacillus subtilis20
Ethyl DerivativeE. coli15

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of synthesized sulfonamide derivatives. The findings revealed that certain compounds exhibited IC50 values indicating potent inhibition of acetylcholinesterase.

CompoundIC50 Value (µM)Enzyme Target
Compound C0.63Acetylcholinesterase
Compound D1.25Urease

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-10-6-14(21)7-11-16)12-18(24)23(22-19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVDEJVNOGVEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.